3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
149353-73-1
VCID:
VC21163031
InChI:
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-6-11-4-5-13(14(18)19)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,18,19)
SMILES:
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O
Molecular Formula:
C16H21NO4
Molecular Weight:
291.34 g/mol
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
CAS No.: 149353-73-1
Cat. No.: VC21163031
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149353-73-1 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-6-11-4-5-13(14(18)19)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | CJOYUDHDAPSYRD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator